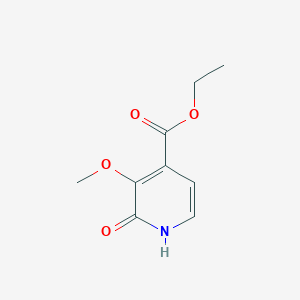

Ethyl 3-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate is a chemical compound with the molecular formula C9H11NO4 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the reaction of ethyl acetoacetate with methoxyamine hydrochloride in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups depending on the reagents and conditions used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties

Ethyl 3-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate has been studied for its potential pharmacological effects. Research indicates that derivatives of this compound may exhibit antimicrobial, anti-inflammatory, and anti-cancer properties. For instance, studies have shown that similar pyridine derivatives can inhibit certain cancer cell lines, suggesting that this compound might possess similar capabilities .

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its ability to undergo nucleophilic substitution reactions makes it suitable for creating more complex structures that can be tested for biological activity. This application is particularly relevant in the development of new pharmaceuticals targeting diseases such as cancer and bacterial infections .

Agricultural Science

Pesticidal Activity

Recent studies have explored the use of this compound in developing novel pesticides. Its structural features suggest potential activity against specific pests and pathogens that affect crops. Initial findings indicate that derivatives of this compound could be effective in controlling pest populations while minimizing environmental impact .

Plant Growth Regulators

There is ongoing research into the use of this compound as a plant growth regulator. Its ability to influence metabolic pathways may enhance plant growth and yield. Studies are being conducted to evaluate its efficacy in various agricultural settings .

Material Science

Polymer Chemistry

In material science, this compound has potential applications in polymer synthesis. The compound can participate in polymerization reactions, leading to the development of new materials with desirable properties such as increased strength and thermal stability. These materials could be utilized in coatings, adhesives, and composites .

Nanotechnology

The compound's unique chemical structure allows it to be incorporated into nanomaterials. Research is being conducted on its use in creating nanoparticles for drug delivery systems. These nanoparticles can enhance the bioavailability of drugs while reducing side effects, making them a promising area for future research .

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of bioactive compounds with antimicrobial and anti-cancer properties | Development of new pharmaceuticals |

| Agricultural Science | Use as pesticides and plant growth regulators | Improved crop yield and pest control |

| Material Science | Involvement in polymer synthesis and nanotechnology | Creation of advanced materials for diverse uses |

Case Studies

- Antimicrobial Activity Study : A study published in a peer-reviewed journal demonstrated that derivatives of ethyl 3-methoxy-2-oxo-1,2-dihydropyridine exhibited significant antimicrobial activity against several strains of bacteria. The results indicated a dose-dependent response, highlighting the compound's potential as a lead molecule for antibiotic development.

- Pesticide Development : Research conducted by agricultural scientists evaluated the efficacy of ethyl 3-methoxy-2-oxo-1,2-dihydropyridine derivatives against common agricultural pests. The findings suggested that these compounds could reduce pest populations by up to 70%, offering a promising alternative to conventional pesticides.

- Polymer Application Study : A recent study explored the incorporation of ethyl 3-methoxy-2-oxo-1,2-dihydropyridine into polymer matrices. The resulting materials showed enhanced mechanical properties compared to traditional polymers, indicating potential applications in construction and manufacturing.

Mecanismo De Acción

The mechanism of action of Ethyl 3-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins .

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

- Ethyl 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate

- Ethyl 3-methoxy-2-oxo-1,2-dihydropyridine-5-carboxylate

Uniqueness

Ethyl 3-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

Ethyl 3-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activities, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C9H11NO4

- Molecular Weight: 185.19 g/mol

- CAS Number: 1429217-39-9

The compound features a methoxy group, an ethyl ester, and a carbonyl group, contributing to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route includes:

- Reagents: 3-methoxyacetoacetate and ethyl acetoacetate.

- Catalysts: Sodium ethoxide as a base.

- Conditions: Refluxing the mixture to promote reaction completion.

This method allows for the efficient production of the compound with high yield and purity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In a study evaluating various analogs, compounds derived from this structure showed effectiveness against several bacterial strains, including:

| Compound | Activity Against | Comparison |

|---|---|---|

| Analog 24 | Staphylococcus aureus | Equipotent to ampicillin |

| Analog 24 | Escherichia coli | Comparable antifungal activity to clotrimazole |

These findings suggest that derivatives can serve as potential candidates for developing new antimicrobial agents .

Cytotoxicity and Anticancer Potential

In addition to antimicrobial properties, Ethyl 3-methoxy-2-oxo-1,2-dihydropyridine derivatives have demonstrated cytotoxic effects against various human tumor cell lines. Notably, one study reported:

- Compound 24 was found to be 2.5 times more active than doxorubicin against the HT29 colon carcinoma cell line.

This highlights the potential of these compounds in cancer therapeutics, particularly in targeting resistant cancer types .

Case Studies

Several studies have focused on the biological activity of Ethyl 3-methoxy derivatives:

-

Study on Cytotoxicity:

- A series of synthesized compounds were tested against three human tumor cell lines.

- Results indicated that certain derivatives exhibited significant cytotoxicity, with some showing broad-spectrum activity against multiple cell lines.

-

Antimicrobial Activity Assessment:

- The antimicrobial efficacy was evaluated using standard disk diffusion methods.

- Results showed that specific analogs were effective against both Gram-positive and Gram-negative bacteria.

Propiedades

IUPAC Name |

ethyl 3-methoxy-2-oxo-1H-pyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-3-14-9(12)6-4-5-10-8(11)7(6)13-2/h4-5H,3H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTFTTFHGFWIBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)NC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.